molecular formula C12H11N3O3 B070786 4-Maleimidophenylacetic acid hydrazide CAS No. 188944-35-6

4-Maleimidophenylacetic acid hydrazide

Cat. No. B070786
M. Wt: 245.23 g/mol
InChI Key: LVCRRPOBKJECNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Maleimidophenylacetic acid hydrazide involves attaching maleimide groups to specific drugs or compounds, such as doxorubicin, through an amide or hydrazone bond. This process is achieved by using 3-maleimidobenzoic acid or 4-maleimidophenylacetic acid bound through benzoyl or phenylacetyl amide/hydrazone bonds, facilitating the creation of derivatives that bind selectively to thiolated carrier proteins. These derivatives are characterized by techniques such as 13C-NMR spectroscopy, elemental analysis, and mass spectrometry, with their stability assessed at different pH values using HPLC (Krüger et al., 1997).

Molecular Structure Analysis

N-(4-aminophenyl) maleimide, a related compound, has been studied to understand the molecular structure of maleimide derivatives. The geometric structure, frequency, and thermodynamic properties have been calculated, providing insights into the dihedral angles, symmetry, and the relationship between temperature and thermodynamic properties of such molecules (Guo, 2010).

Chemical Reactions and Properties

Maleimide derivatives, including 4-Maleimidophenylacetic acid hydrazide, exhibit a range of chemical reactions. Their reactivity towards thiol groups makes them valuable for creating a wide variety of biochemical conjugates. These derivatives can be synthesized from N-alkoxycarbonylmaleimides and used to convert amino acids to maleimido acids in aqueous solutions, demonstrating their versatile reactivity and potential for peptide synthesis (Keller & Rudinger, 1975).

Scientific Research Applications

  • Synthesis of Anticancer Drug Derivatives : 4-Maleimidophenylacetic acid hydrazide has been used in the synthesis of maleimide derivatives of doxorubicin, an anticancer drug. These derivatives bind selectively to thiolated carrier proteins, potentially enhancing the drug's selectivity and efficacy (Krüger et al., 1997).

  • Albumin Conjugates for Improved Antitumor Selectivity : Researchers have explored the binding of maleimide derivatives of doxorubicin to thiolated human serum albumin. 4-Maleimidophenylacetic acid hydrazide plays a role in this process, aiding in the development of drug carrier systems that may improve antitumor selectivity and toxicity profiles (Kratz et al., 1998).

  • Transferrin Conjugates for Cancer Cell Targeting : Similar to albumin conjugates, transferrin conjugates of doxorubicin have been developed using 4-Maleimidophenylacetic acid hydrazide. These conjugates are designed to improve the targeting of cancer cells while reducing toxicity to healthy cells (Kratz et al., 1998).

  • Antimicrobial Activity : Some succinimides and maleimides, for which 4-Maleimidophenylacetic acid hydrazide serves as a precursor, show potential in antimicrobial applications. These compounds are used in biological, pharmacological, and chemical applications (Shetgiri & Nayak, 2006).

  • Glycan Labeling in Glycomics Analysis : In glycomics, 4-Maleimidophenylacetic acid hydrazide derivatives are used for labeling glycans, enhancing analytical performance in MALDI-MS-based profiling techniques (Zhang et al., 2020).

  • Biotinylation of Antibodies : The compound is employed in the biotinylation of antibodies, particularly at oxidized carbohydrate groups, thus playing a role in the development of bioconjugation methods and imaging technologies (Berg & Fishman, 2020).

  • Development of Antimicrobial Agents : Schiff bases derived from N-aryl maleimide derivatives, including 4-Maleimidophenylacetic acid hydrazide, have been studied for their antimicrobial properties, suggesting potential use in developing novel antimicrobial agents (Bhagare et al., 2020).

Safety And Hazards

The safety data sheet for 4-Maleimidophenylacetic acid hydrazide indicates that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, the mouth should be washed out with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCRRPOBKJECNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363617
Record name 4-Maleimidophenylacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Maleimidophenylacetic acid hydrazide

CAS RN

188944-35-6
Record name 4-Maleimidophenylacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Kruger, U Beyer, P Schumacher… - Chemical and …, 1997 - jstage.jst.go.jp
… derivatives 3 and 4 were obtained by reacting doxorubicin~HCl with an excess of 3-maleimidobenzoic acid hydrazide (trifluoroacetate salt) or 4—maleimidophenylacetic acid hydrazide …
Number of citations: 44 www.jstage.jst.go.jp
SCII Peter, U FALKEN, C UNGER - jlc.jst.go.jp
… was bound to the 3’amino position of doxorubicin through a benzoyl or phenylacetyl amide bond and 3-maleimidobenzoic acid hydrazide or 4-maleimidophenylacetic acid hydrazide …
Number of citations: 0 jlc.jst.go.jp
F Kratz, U Beyer, P Collery, F LECHENAULT… - Biological and …, 1998 - jstage.jst.go.jp
… was bound to the 3’amino position of doxorubicin through a benzoyl or phenylacetyl amide bond and 3-maleimidobenzoic acid hydrazide or 4-maleimidophenylacetic acid hydrazide …
Number of citations: 53 www.jstage.jst.go.jp
F Kratz, U Beyer, T Roth, N Tarasova, P Collery… - Journal of …, 1998 - Elsevier
… was bound to the 3′-amino position of doxorubicin through a benzoyl or phenylacetyl amide bond, and 3-maleimidobenzoic acid hydrazide or 4-maleimidophenylacetic acid hydrazide …
Number of citations: 205 www.sciencedirect.com
F Kratz, T Roth, I Fichtner, HH Fiebig… - Relevance of Tumor …, 1999 - karger.com
… acid was bound to the 3'amino position of doxorubicin through an amide bond and 3-maleimidobenzoic acid hydrazide or 4-maleimidophenylacetic acid hydrazide was bound to the 13…
Number of citations: 1 karger.com
F Kratz, U Beyer - Drug delivery, 1998 - Taylor & Francis
… acid was bound to the 3’-amino position of the anthracycline through an amide bond and 3-maleimidobenzoic acid hydrazide or 4maleimidophenylacetic acid hydrazide was bound to …
Number of citations: 197 www.tandfonline.com
F Kratz - Anthracycline Chemistry and Biology II: Mode of action …, 2008 - Springer
… work by Kratz et al., maleimide derivatives of doxorubicin were synthesized during the first step, in which 3-maleimidobenzoic acid hydrazide or 4-maleimidophenylacetic acid hydrazide …
Number of citations: 13 link.springer.com
S Rollas, G Küçükgüzel - The Open Drug Delivery Journal, 2008 - benthamopen.com
… Hydrazone derivatives of DOX were synthesized by reacting DOX with 3-maleimidobenzoic acid hydrazide (Tf-Hyd1) or 4-maleimidophenylacetic acid hydrazide (Tf-Hyd2) (Fig. 3). The …
Number of citations: 26 benthamopen.com
F Kratz, A Warnecke, B Schmid… - Current medicinal …, 2006 - ingentaconnect.com
Designing and developing truly tumor-specific prodrugs remains a challenge in the field of cancer chemotherapy. Active targeting strategies, on the one hand, aim at exploiting …
Number of citations: 102 www.ingentaconnect.com

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